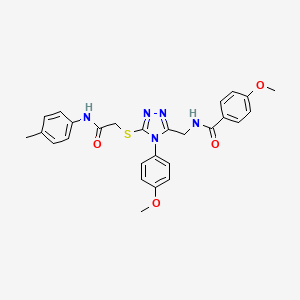

4-methoxy-N-((4-(4-methoxyphenyl)-5-((2-oxo-2-(p-tolylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Description

Historical Evolution of 1,2,4-Triazole Derivatives in Pharmaceutical Research

The 1,2,4-triazole scaffold has emerged as a privileged structure in drug design due to its unique physicochemical properties, including dipole character, hydrogen-bonding capacity, and metabolic stability. Early breakthroughs in triazole chemistry date to the 1940s with the discovery of azole antifungals, leading to first-generation drugs like fluconazole and itraconazole, which inhibit fungal CYP51 enzymes by coordinating with heme iron. Over the past decade, researchers have expanded the therapeutic scope of 1,2,4-triazoles to anticancer, antiviral, and anti-inflammatory applications through targeted substitutions and hybrid designs. For instance, anastrozole and letrozole, aromatase inhibitors bearing triazole moieties, demonstrate the scaffold’s versatility in oncology.

Recent innovations emphasize structural diversification, as seen in combretastatin-triazole hybrids (e.g., compounds 101c and 103h ) that inhibit tubulin polymerization with IC~50~ values below 20 nM. These hybrids exploit the triazole’s rigidity to preorganize pharmacophores for optimal target engagement. Additionally, ionic liquid–mediated syntheses have enabled regioselective triazole formations, addressing historical challenges in controlling substitution patterns.

Significance of Functionalized Benzamide-Triazole Conjugates in Drug Discovery

Benzamide-triazole conjugates represent a strategic fusion of two pharmacophoric elements: the benzamide group, known for its hydrogen-bonding and π-stacking capabilities, and the 1,2,4-triazole core, which enhances solubility and target affinity. In the subject compound, the 4-methoxybenzamide moiety may facilitate interactions with hydrophobic enzyme pockets, while the triazole’s dipole moment stabilizes binding to polar residues. The inclusion of a thioether linker (-S-) adjacent to the triazole ring introduces conformational flexibility, potentially improving metabolic stability compared to oxygen-based ethers.

The p-tolylamino group at the 2-oxoethyl position further diversifies the molecule’s interactions, enabling potential hydrogen bonding with protease active sites or kinase ATP-binding domains. Such multifunctional designs align with modern trends in hybrid drug development, where synergistic pharmacophores address polypharmacology and resistance mechanisms. For example, triazole-benzimidazole hybrids (e.g., compound 53 ) exhibit dual antimicrobial and anticancer activities by intercalating DNA and inhibiting MAPK pathways.

Research Objectives and Scientific Rationale

The primary objective in designing 4-methoxy-N-((4-(4-methoxyphenyl)-5-((2-oxo-2-(p-tolylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is to optimize target selectivity and pharmacokinetic properties through systematic structural modulation. Key rationales include:

- Methoxy Substitutions : The 4-methoxy groups on both benzamide and phenyl rings aim to enhance lipophilicity for improved membrane permeability while minimizing oxidative metabolism.

- Thioether Linkage : Replacing oxygen with sulfur in the ethylthio bridge could reduce susceptibility to esterase-mediated cleavage, extending plasma half-life.

- p-Tolylamino Moiety : This group may engage in π-cation interactions with tyrosine kinases or serve as a bioisostere for adenine in ATP-competitive inhibitors.

These design choices are informed by structure-activity relationship (SAR) studies of analogous triazoles. For instance, substituting the triazole’s 5-position with thioethers (as in compound 54 ) improved antifungal activity against Candida albicans by 3-fold compared to oxygenated analogs. Similarly, N-methylation of triazole rings (e.g., in voriconazole) enhances metabolic stability without compromising target affinity.

Current Challenges in Triazole-Benzamide Development

Despite their promise, triazole-benzamide hybrids face several barriers:

- Synthetic Complexity : Multistep syntheses requiring regioselective triazole formation (e.g., Huisgen cycloaddition) often yield low quantities of the desired isomer. For the subject compound, achieving correct substitution at the triazole’s 3- and 5-positions demands precise control over reaction conditions.

- Resistance Mechanisms : Overexpression of efflux pumps in Candida spp. and Aspergillus fumigatus reduces triazole efficacy, necessitating adjuvants or hybrid structures to bypass resistance.

- Selectivity Optimization : The triazole scaffold’s broad target promiscuity raises concerns about off-target effects, particularly in kinase and cytochrome P450 inhibition.

Recent advances in computational modeling and green chemistry (e.g., ionic liquid–mediated syntheses) offer partial solutions. For example, microwave-assisted cyclization techniques have reduced reaction times for triazole-piperazine hybrids from hours to minutes while improving yields to >99%. However, scaling these methods for industrial production remains challenging.

Properties

IUPAC Name |

4-methoxy-N-[[4-(4-methoxyphenyl)-5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N5O4S/c1-18-4-8-20(9-5-18)29-25(33)17-37-27-31-30-24(32(27)21-10-14-23(36-3)15-11-21)16-28-26(34)19-6-12-22(35-2)13-7-19/h4-15H,16-17H2,1-3H3,(H,28,34)(H,29,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFOYXUGYGNBIKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)CNC(=O)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-methoxy-N-((4-(4-methoxyphenyl)-5-((2-oxo-2-(p-tolylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic molecule with significant potential in medicinal chemistry. It belongs to a class of compounds known for their diverse biological activities, particularly in the fields of cancer treatment and antioxidant applications. This article provides a detailed overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 517.6 g/mol. The structure features a triazole ring, which is often associated with various pharmacological properties.

Antioxidant Activity

Research has indicated that derivatives of compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have shown that certain derivatives can scavenge free radicals effectively, outperforming well-known antioxidants like ascorbic acid by approximately 1.4 times .

Table 1: Antioxidant Activity Comparison

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Notably, it has been tested against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The results indicate that the compound exhibits higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells .

Case Study: Anticancer Efficacy

In a study examining the effects of the compound on U-87 cells, it was found that the compound induced apoptosis and cell cycle arrest at the S phase. This suggests that it may interfere with DNA synthesis and cellular replication processes .

Table 2: IC50 Values for Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| U-87 | 12 | Apoptosis induction |

| MDA-MB-231 | 25 | Cell cycle arrest |

| Normal Cells | >100 | Selective toxicity |

Mechanistic Insights

The mechanism by which this compound exerts its biological effects involves several pathways:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It causes cell cycle arrest at specific phases (notably S phase), which inhibits further proliferation.

- Kinase Inhibition : Preliminary studies suggest that the compound may inhibit key kinases involved in cancer progression, such as VEGFR-2 and AKT .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Key Observations :

Triazole vs.

Methoxy Substitution : Unlike analogs with halogen (e.g., 4-chlorophenyl in ) or sulfonyl groups (), the dual methoxy groups in the target compound may reduce steric hindrance while increasing lipophilicity .

Thioether Linkage : The -S-CH2-C(=O)-NH- chain in the target compound is distinct from the -S-CH2-thiazole in or -SO2- in . Thioethers generally exhibit greater oxidative stability than sulfides but less than sulfones .

SAR Insights for the Target Compound :

- The p-tolylamino group may mimic tyrosine residues in enzyme substrates, as seen in ’s tyrosinase inhibitors.

- The methoxy groups could reduce cytotoxicity compared to halogenated analogs (e.g., 4-chlorophenyl in ) by decreasing electrophilicity .

- The thioether bridge might enhance stability over disulfide-containing analogs, aligning with ’s findings on sulfur-containing heterocycles .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

- The compound can be synthesized via multi-step protocols involving cyclization and functionalization of 1,2,4-triazole derivatives. A typical approach involves:

Thiosemicarbazide formation : React hydrazide derivatives (e.g., 2-thiophenecarboxylic acid hydrazide) with isothiocyanates under reflux in ethanol .

Intramolecular cyclization : Convert thiosemicarbazides to 4,5-disubstituted 1,2,4-triazoles in acidic media, followed by alkylation or acylation to introduce the 2-oxo-2-(p-tolylamino)ethylthio moiety .

Methylation : Use O-benzyl hydroxylamine or methylating agents (e.g., methyl iodide) to introduce methoxy groups .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., ethanol vs. acetonitrile) and temperature (reflux vs. room temperature) to improve yields .

Q. What spectroscopic methods are suitable for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm substitution patterns, particularly methoxy (-OCH₃) and aromatic protons. The thioether (-S-) and amide (-CONH-) groups show distinct shifts .

- IR : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and thioamide (C=S, ~1250 cm⁻¹) stretches .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. How can researchers assess the compound’s purity and stability during storage?

- Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against standards .

- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor via HPLC and FT-IR for decomposition products (e.g., oxidation of thioether to sulfoxide) .

Advanced Research Questions

Q. How does the thiole-thione tautomeric equilibrium affect the compound’s reactivity and biological activity?

- The thioether group in the 1,2,4-triazole core can undergo tautomerism, influencing hydrogen-bonding capacity and metal coordination. Computational studies (DFT) predict energy differences between tautomers, while UV-Vis spectroscopy tracks equilibrium shifts in solvents like DMSO or water .

- Implications : Tautomer stability may modulate interactions with biological targets (e.g., enzymes or receptors), as seen in analogous Mannich bases with anti-inflammatory activity .

Q. What strategies can resolve contradictions in biological activity data across different assays?

- Case Study : If the compound shows antibacterial activity in broth dilution assays but not in disk diffusion, consider:

Solubility : Use DMSO or cyclodextrin complexes to improve bioavailability in agar-based assays .

Metabolic Stability : Evaluate degradation in serum using LC-MS to identify inactive metabolites .

Target Specificity : Perform molecular docking to assess binding affinity vs. off-target effects (e.g., using AutoDock Vina with PDB structures) .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacological profiles?

- Steps :

QSAR : Correlate substituent electronic parameters (Hammett σ) with activity data to identify optimal groups (e.g., electron-withdrawing substituents for increased receptor binding) .

ADMET Prediction : Use SwissADME or ADMETLab to predict bioavailability, CYP450 interactions, and toxicity .

Molecular Dynamics : Simulate ligand-receptor binding over time to assess stability (e.g., with GROMACS) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.